molecular formula C7H11N3O B6168031 3-(oxolan-3-yl)-1H-pyrazol-5-amine CAS No. 1186609-16-4

3-(oxolan-3-yl)-1H-pyrazol-5-amine

Cat. No. B6168031
CAS RN: 1186609-16-4
M. Wt: 153.2
InChI Key:
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Description

3-(Oxolan-3-yl)-1H-pyrazol-5-amine, commonly referred to as OPA, is a five-membered heterocyclic amine with a pyrazole core. OPA is a versatile synthetic intermediate and has been widely used in the synthesis of various heterocyclic compounds. OPA has been found to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer activities. OPA has also been used in the synthesis of various other compounds, such as drugs and natural products.

Scientific Research Applications

Antioxidant Agents

3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, a related compound, has been synthesized and evaluated as an antioxidant agent. The study found that pyrazolo[1,5-a]pyrimidine derivatives exhibited notable antioxidant activities. This research suggests the potential for similar compounds, such as 3-(oxolan-3-yl)-1H-pyrazol-5-amine, to be explored for their antioxidant capabilities (El‐Mekabaty, Etman, & Mosbah, 2016).

Antimicrobial and Antitumor Applications

Another study synthesized hydroxymethyl pyrazole derivatives and evaluated them for their bioactivities, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The research implies that modifications of pyrazole derivatives, including 3-(oxolan-3-yl)-1H-pyrazol-5-amine, could lead to potent antimicrobial and antitumor agents (Titi et al., 2020).

Synthetic Applications

The compound has been used as a key intermediate in the synthesis of functionally diverse heterocyclic compounds. For instance, it facilitated the creation of novel pyrazolo[1,5-a]pyrimidines, showcasing its versatility in synthetic organic chemistry (El‐Mekabaty, Mesbah, & Fadda, 2017).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazol-3-yl amines synthesized through microwave irradiation demonstrated significant insecticidal and antibacterial potential. This finding opens avenues for the application of 3-(oxolan-3-yl)-1H-pyrazol-5-amine in developing new insecticides and antibiotics (Deohate & Palaspagar, 2020).

Catalytic Applications

3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones were synthesized via a one-pot, three-component method. This process highlights the catalytic utility of pyrazole derivatives in facilitating complex chemical transformations (Ahadi, Mirzaei, & Bazgir, 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxolan-3-yl)-1H-pyrazol-5-amine involves the reaction of oxolane-3-carboxylic acid with hydrazine hydrate to form 3-(oxolan-3-yl)-1H-pyrazole-5-carbohydrazide, which is then dehydrated to form the final product.", "Starting Materials": [ "Oxolane-3-carboxylic acid", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Oxolane-3-carboxylic acid is reacted with hydrazine hydrate in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 3-(oxolan-3-yl)-1H-pyrazole-5-carbohydrazide.", "Step 2: The resulting 3-(oxolan-3-yl)-1H-pyrazole-5-carbohydrazide is then dehydrated using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form 3-(oxolan-3-yl)-1H-pyrazol-5-amine.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] }

CAS RN

1186609-16-4

Product Name

3-(oxolan-3-yl)-1H-pyrazol-5-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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